molecular formula C4H6ClN7 B13583056 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B13583056
M. Wt: 187.59 g/mol
InChI Key: CIENALGKHPHJSO-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is a compound that features a unique combination of triazole rings Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole rings . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazole rings.

    Reduction: Reduction reactions can modify the nitrogen atoms within the triazole rings.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its combination of two different triazole rings, which provides distinct chemical and biological properties. This dual-triazole structure enhances its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C4H6ClN7

Molecular Weight

187.59 g/mol

IUPAC Name

5-(2H-triazol-4-yl)-1H-1,2,4-triazol-3-amine;hydrochloride

InChI

InChI=1S/C4H5N7.ClH/c5-4-7-3(9-10-4)2-1-6-11-8-2;/h1H,(H,6,8,11)(H3,5,7,9,10);1H

InChI Key

CIENALGKHPHJSO-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1C2=NC(=NN2)N.Cl

Origin of Product

United States

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